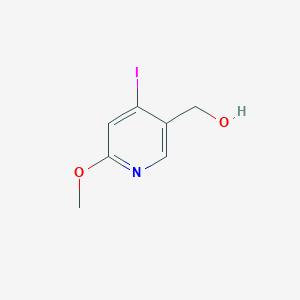

(4-Iodo-6-methoxypyridin-3-YL)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Iodo-6-methoxypyridin-3-YL)methanol” is a chemical compound with the molecular formula C7H8INO2 . It is often found in a pale-yellow to yellow-brown solid form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with methoxy (OCH3) and iodo (I) substituents at the 6 and 4 positions, respectively, and a methanol (CH2OH) substituent at the 3 position .Scientific Research Applications

Protonation Sites and Hydrogen Bonding

The synthesis and structural characterization of related compounds, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide, highlight different sites of protonation and intermolecular hydrogen bonding patterns. This research provides insights into the structural dynamics of similar compounds (Böck et al., 2021).

Ligand Exchange Reactions

Studies on complexes like [Et4N]3[W2(CO)6(OMe)3] reveal the potential of (4-Iodo-6-methoxypyridin-3-YL)methanol analogs in ligand substitution reactions, highlighting their reactivity and potential applications in organometallic chemistry (Klausmeyer et al., 2003).

Demethylation-Annulation in Synthesis

Research demonstrates the utility of similar compounds in the synthesis of furan-fused heterocycles, indicating the broader applicability of this compound in synthetic chemistry (Conreaux et al., 2008).

Catalytic Properties

Studies on related compounds like [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic Acid reveal their role as catalysts in reactions such as the oxidative cleavage of tetrahydrofuran-2-methanols, suggesting potential catalytic applications for this compound (Yakura et al., 2018).

Surface Interaction Studies

Research using methanol to probe the surface sites of metal oxide catalysts can be informative for understanding the surface interactions of similar compounds (Wu et al., 2012).

Sigma Complex Formation

Studies on methoxy-3,5-dinitropyridines interacting with methoxide ion provide insights into the sigma complex formation, which can be relevant for understanding the behavior of this compound in similar environments (Biffin et al., 1970).

Mechanism of Action

Target of Action

It is related to a compound that inhibits microtubule polymerization by binding to the colchicine site .

Mode of Action

A related compound, i2, inhibits microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .

Biochemical Pathways

The related compound i2 affects the cell cycle and apoptosis pathways by inhibiting microtubule polymerization .

Result of Action

A related compound, i2, results in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .

Properties

IUPAC Name |

(4-iodo-6-methoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVSUTNVOBLBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)

![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)

![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)

![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)

![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)